4-(N,N-dimethylsulfamoyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide
Description
This compound features a benzamide core substituted at the 4-position with an N,N-dimethylsulfamoyl group. The piperidin-4-ylmethyl moiety is linked via an amide bond, and the piperidine ring is further functionalized with a furan-3-carbonyl group.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-22(2)29(26,27)18-5-3-16(4-6-18)19(24)21-13-15-7-10-23(11-8-15)20(25)17-9-12-28-14-17/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVROQCNKFLHDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- C : 19
- H : 24
- N : 3
- O : 3
- S : 1
Structural Features
The compound features a benzamide core substituted with a dimethylsulfamoyl group and a furan-3-carbonyl piperidine moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. Key mechanisms include:
- Enzyme Inhibition : The dimethylsulfamoyl group is known for its role in inhibiting certain enzymes, potentially including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation.
- Receptor Binding : The furan and piperidine components may facilitate binding to specific receptors, influencing signaling pathways related to pain, inflammation, and neuroprotection.
Case Studies and Research Findings
- Acetylcholinesterase Inhibition
- Antioxidant Activity
- Neuroprotective Effects
Data Table: Comparative Biological Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzamide Derivatives
Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) :
- Key Differences : Replaces the piperidine-furan moiety with a thiazole ring and bromophenyl group.
- Implications : The thiazole ring enhances aromatic stacking interactions, while the bromine increases lipophilicity. This compound demonstrated NF-κB activation in TLR adjuvant screens .
- Molecular Weight : ~450 Da (estimated), comparable to the target compound.
N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide (CAS 2034356-82-4) :
Piperidine/Piperazine-Containing Analogues
- N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethyl)benzamide (6e): Key Differences: Features a tetrafluoroethyl group and aminobenzyl substituent. Implications: The primary amine enhances solubility (logP reduced), while fluorinated groups increase membrane permeability. Yield: 65.2% .
- N-(1-(4-Guanidinobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide (17e): Key Differences: Incorporates a guanidinobenzyl group and tetrafluoroethoxy chain. Molecular weight: 468.19 Da .
Sulfamoyl/Sulfonamide Derivatives
- Compound 2D216 (N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) :
Key Observations:
- Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling between 4-(N,N-dimethylsulfamoyl)benzoic acid and a furan-3-carbonyl-piperidin-4-ylmethyl amine, followed by purification via column chromatography (similar to methods in ).
- Solubility: The furan-3-carbonyl group may reduce aqueous solubility compared to aminobenzyl or guanidine-containing analogues .
- Bioactivity Potential: Sulfamoyl groups are common in enzyme inhibitors (e.g., carbonic anhydrase), while furan rings may engage in π-π interactions with aromatic residues in binding pockets .
Q & A
Q. What are the key synthetic pathways and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the functionalization of the piperidine ring followed by sulfonamide and benzamide coupling. Critical steps include:
- Piperidine derivatization: Furan-3-carbonyl is introduced to the piperidine ring via nucleophilic acyl substitution, often using acetonitrile as a solvent and K₂CO₃ as a base under reflux conditions .
- Sulfamoylation: Dimethylsulfamoyl chloride is reacted with the benzamide intermediate in dichloromethane or DMF, with triethylamine to neutralize HCl byproducts .
- Coupling reactions: The final assembly employs amide bond formation between the piperidine and benzamide moieties, monitored via TLC (hexane:ethyl acetate, 3:1) .
Optimization tips: Control reaction temperature (60–80°C) to minimize side reactions, and use HPLC (C18 column, acetonitrile/water gradient) to confirm intermediate purity .
Basic Research Question
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on:
- NMR spectroscopy: ¹H and ¹³C NMR analyze proton environments (e.g., furan carbonyl at δ ~160 ppm, piperidine methylene at δ ~3.5 ppm) and carbon backbone. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves absolute stereochemistry and packing interactions .
Advanced Research Question
Q. How can reaction yields be improved while minimizing impurities?
Key variables to optimize:
- Solvent selection: Replace DMF with acetonitrile for furan-piperidine coupling to reduce polar byproducts .
- Catalyst screening: Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are used .
- Workup protocols: Use aqueous NaHCO₃ washes to remove unreacted sulfamoyl chloride, followed by silica gel chromatography (ethyl acetate:methanol, 9:1) .
Case study: A 15% yield increase was achieved by refluxing the final coupling step for 8 hours instead of 5, monitored by real-time HPLC .
Advanced Research Question
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?
Discrepancies may arise from tautomerism or solvent effects. Mitigation strategies:
- Variable temperature NMR: Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
- Deuterated solvents: Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts on chemical shifts .
- Computational modeling: Use DFT calculations (B3LYP/6-31G*) to predict NMR shifts and assign ambiguous signals .
Advanced Research Question
Q. How to design analogs for structure-activity relationship (SAR) studies?
Focus on modifying:
- Furan moiety: Replace with thiophene () or pyridine to alter electronic properties and bioavailability .
- Sulfamoyl group: Introduce trifluoromethyl or cyano substituents to enhance metabolic stability .
- Piperidine linker: Vary alkyl chain length (e.g., methyl vs. propyl) to optimize target binding .
Example: Analogues with benzenesulfonamide instead of dimethylsulfamoyl showed 3x higher kinase inhibition .
Basic Research Question
Q. What safety protocols are critical during handling?
- Hazard mitigation: Use fume hoods for reactions involving dimethylsulfamoyl chloride (acute toxicity Category 4) .
- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Spill management: Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Question
Q. How to evaluate this compound's stability under physiological conditions?
- pH stability assays: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; analyze degradation via LC-MS .
- Light sensitivity: Expose to UV (365 nm) for 48 hours and monitor furan ring decomposition by UV-Vis .
- Thermal stability: DSC/TGA analysis reveals decomposition onset at ~180°C, guiding storage at 4°C .
Advanced Research Question
Q. What strategies can resolve low solubility in aqueous media?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
